molecular formula C12H18O3 B14269759 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one CAS No. 129539-99-7

1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one

Cat. No.: B14269759
CAS No.: 129539-99-7
M. Wt: 210.27 g/mol
InChI Key: YQLGOVCEDDWOHE-UHFFFAOYSA-N
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Description

1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one is an organic compound with a unique structure that includes a dioxane ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane with an appropriate alkyne precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alkyne, followed by nucleophilic addition to the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.

    Substitution: The dioxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon or platinum.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the dioxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione:

    2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine: Another compound with a similar dioxane ring structure but with an amine functional group.

Uniqueness

1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one is unique due to the presence of both the dioxane ring and the alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

129539-99-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2,2,5-trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one

InChI

InChI=1S/C12H18O3/c1-5-6-7-10(13)12(4)8-14-11(2,3)15-9-12/h5,8-9H2,1-4H3

InChI Key

YQLGOVCEDDWOHE-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=O)C1(COC(OC1)(C)C)C

Origin of Product

United States

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